ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety, a 4-benzoylbenzamido group, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O4S2/c1-2-38-31(37)34-17-16-22-25(18-34)40-30(26(22)29-32-23-10-6-7-11-24(23)39-29)33-28(36)21-14-12-20(13-15-21)27(35)19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRMAIZMBRHVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Structure and Properties
The compound features a unique structure characterized by the presence of:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Thieno[2,3-c]pyridine core : Associated with various pharmacological properties.
- Carboxylate group : Enhances solubility and bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress. For instance, studies on related benzo[d]thiazole derivatives have shown significant antioxidative effects against amyloid beta-induced oxidative damage in neuronal cells .
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of pro-inflammatory pathways. It may modulate signaling pathways involving NF-κB and GSK-3β, which are crucial in inflammatory responses.
- Anticancer Properties : Preliminary studies suggest that the compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The structural components may interact with DNA or proteins involved in cell growth regulation.
In Vitro Studies
In vitro studies have focused on the compound's effects on various cancer cell lines and neuronal models:
- Neuroprotection : Research has indicated that similar compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting a potential role in Alzheimer's disease treatment .
- Cancer Cell Lines : In studies involving breast and colon cancer cell lines, derivatives of this compound showed significant cytotoxicity, indicating potential as a chemotherapeutic agent.
Case Studies
- Neuroprotective Effects : A study demonstrated that pretreatment with related compounds reduced oxidative stress markers in cultured cortical neurons exposed to amyloid beta. This suggests a protective role against neurodegenerative processes .
- Anticancer Activity : In a recent study, this compound exhibited dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer drug.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Antioxidant Activity | Significant reduction in oxidative stress markers in neuronal cells | Moderate to high |
| Anti-inflammatory Activity | Modulates NF-κB and GSK-3β signaling pathways | Varies widely |
| Anticancer Activity | Induces apoptosis in various cancer cell lines | High efficacy reported |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a general comparison can be inferred based on structural motifs shared with related compounds:
Structural Analog: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l)
- Core Structure: While the target compound has a thieno[2,3-c]pyridine core, Compound 1l features a tetrahydroimidazo[1,2-a]pyridine system, a distinct bicyclic framework .
- Substituents :
- Compound 1l includes diethyl ester groups (enhancing solubility) and a nitro-phenyl group (electron-withdrawing), whereas the target compound has a benzothiazole (aromatic, planar) and a benzoylbenzamido group (bulky, hydrophobic).
- The absence of a benzo[d]thiazole in Compound 1l suggests divergent biological targets.
- Physical Properties: Compound 1l is a yellow solid with a melting point of 243–245°C and moderate molecular weight (51% yield) . No comparable data exists for the target compound.
Hypothetical Comparison with Other Thienopyridine Derivatives
Thienopyridine derivatives are known for kinase inhibition (e.g., JAK2, EGFR) and anti-inflammatory activity. Key differences might include:
- Bioactivity : The benzothiazole group in the target compound could enhance DNA intercalation or protein binding compared to simpler analogs.
- Solubility: The ethyl carboxylate may improve bioavailability over non-esterified derivatives.
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
